molecular formula C9H18N2O3 B101887 dl-Alanyl-dl-norleucine CAS No. 19079-66-4

dl-Alanyl-dl-norleucine

Cat. No. B101887
CAS RN: 19079-66-4
M. Wt: 202.25 g/mol
InChI Key: RSIYBPVKRVHPQK-UHFFFAOYSA-N
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Description

“dl-Alanyl-dl-norleucine” is a compound with the molecular formula C9H18N2O3 . It is also known as N-(dl-Alanyl)norleucine or α-Alanylnorleucine (DL) . DL-Norleucine, a component of this compound, is a nonsulfur analogue of methionine that stimulates the synthesis of cephalosporin C .


Synthesis Analysis

The heat effects of the interaction between a solution of DL-α-alanyl-DL-norleucine and solutions of HNO3 at different pH values at 288.15 and 308.15 K and ionic strength values of 0.5, 1.0, and 1.5 (background electrolyte, KNO3) are measured via calorimetry . The heat effects of the stepwise dissociation of the dipeptide are determined .


Molecular Structure Analysis

The molecular structure of dl-Alanyl-dl-norleucine can be represented as a 2D Mol file . The molecular weight of this compound is 202.2508 .

Scientific Research Applications

Thermodynamic Characteristics in Aqueous Solutions

Research has explored the thermodynamic characteristics of dl-Alanyl-dl-norleucine in various aqueous solutions. For example, Lytkin et al. (2015) studied the acid-base equilibria of this compound in aqueous solutions, revealing insights into its protolytic equilibria through potentiometry and calorimetry (Lytkin et al., 2015). Additionally, Smirnov and Badelin (2012) investigated its dissolution enthalpies in aqueous-alcohol solutions, contributing to the understanding of its interaction with different solvents (Smirnov & Badelin, 2012).

Applications in Peptide Synthesis and Biochemistry

DL-Alanyl-dl-norleucine has been utilized in the synthesis of fluorescent amino acids and peptides, as shown in the work of Mega et al. (1988). They synthesized N-(2-Pyridyl) derivatives using dl-norleucine, highlighting its role in labeling peptides for spectroscopic analysis (Mega et al., 1988). In biochemical studies, dl-norleucine has been investigated for its metabolic pathways, as demonstrated by Hassan and Greenberg (1952), who studied the metabolism of radioactive leucine and norleucine in various tissues (Hassan & Greenberg, 1952).

Influence on Physical and Chemical Properties

The influence of dl-Alanyl-dl-norleucine on various physical and chemical properties has been a subject of research. For instance, Romero and Negrete (2004) examined the effect of temperature on the viscosities of its aqueous solutions, providing insights into its thermodynamic behavior and interactions with water molecules (Romero & Negrete, 2004). Similarly, the study of adsorption properties at the mercury-aqueous solution interface by Kakiuchi and Senda (1978) sheds light on its interaction with metal surfaces (Kakiuchi & Senda, 1978).

properties

IUPAC Name

2-(2-aminopropanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYBPVKRVHPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940654
Record name N-(2-Amino-1-hydroxypropylidene)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Alanyl-dl-norleucine

CAS RN

19079-66-4
Record name alpha-Alanylnorleucine (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019079664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19079-66-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Nakamura, JA Cook, WR Cross - Applied microbiology, 1968 - ncbi.nlm.nih.gov
… production in strain BP6K: glycylglycylglycylglycine, glyCylglyCyl-DLphenylalanine, glycylglycyl-L-alanine, glycyl-Lthreonine, DL-alanyl-DL-norvaline, DL-alanyl-DLnorleucine, glycyl-L-…
Number of citations: 24 www.ncbi.nlm.nih.gov
N Van Chuyen, T Kurata, M Fujimaki - Agricultural and Biological …, 1973 - Taylor & Francis
… Its derivatives from the reaction of glycylglycine, glycyl-DL-alanine, DL-alanyl-DL-alanine, DLalanyl-DL-valine, DL-alanyl-DL-norvaline, DLalanyl-DL-norleucine, DL-alanyl-DL-leucine, …
Number of citations: 74 www.tandfonline.com
AA Gadhi, MM El-Sherbiny… - … of Agricultural and …, 2018 - journals.squ.edu.om
Introduction. Marine organisms produce a variety of secondary metabolites mainly for achieving the defence against the competitors and predators. These compounds could be used as …
Number of citations: 6 journals.squ.edu.om
N Van CHUYEN, T Kurata, M Fujimaki - Agricultural and Biological …, 1972 - jstage.jst.go.jp
Sir: Amino acids, proteins, peptides and carbonyl compounds were known to be important in the production of color and aroma of foods. Hitherto, many studies1) have been done to …
Number of citations: 12 www.jstage.jst.go.jp
RE Kay, ER Walwick, CK Gifford - The Journal of Physical …, 1964 - ACS Publications
Methods All test materials were obtained commercially. Two samples ofthe dye 4; 5, 4', 5'-dibenzo-3, 3'-diethy]-9-methylthiacarbocyanine bromide were gifts of FW Mueller, Ansco, and …
Number of citations: 96 pubs.acs.org
AAA GADHI, FOFM SCINCES, JS ARABIA - platform.almanhal.com
Marine macroalgae generally keep their surface free from fouling organisms mainly because of the antifouling defense. It has been proposed that the antifouling activity is mainly …
Number of citations: 3 platform.almanhal.com
GB Barlin - 2009 - books.google.com
Complete coverage of chemical literature on simple pyrazines recorded in Beilstein to 1929, and Chemical Abstracts through 1978 (volume 89), together with selected references to …
Number of citations: 0 books.google.com
KW WORKU - 2018 - ir.haramaya.edu.et
The Ocimum basilicum Linn (Lamiaceae) leaves extract was investigated for its phytochemical constituents and its essential oil was formulated using modified and unmodified kaolinite …
Number of citations: 0 ir.haramaya.edu.et
V Bottazzi - Annali di microbiologia ed enzimologia, 1965 - Società italiana di microbiologia
Number of citations: 2

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